molecular formula C19H24ClNO2 B609804 P18IN005 HCl CAS No. 7403-44-3

P18IN005 HCl

Cat. No.: B609804
CAS No.: 7403-44-3
M. Wt: 333.8 g/mol
InChI Key: ADMJIDODCQLGIZ-UHFFFAOYSA-N
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Description

P18IN005 HCl (CAS 7403-44-3) is a small-molecule inhibitor targeting the p18(INK4C) protein, a cyclin-dependent kinase (CDK) inhibitor involved in cell cycle regulation. Its molecular formula is C₁₉H₂₄ClNO₂, with a molecular weight of 333.856 g/mol and a logP value of 5.201, indicating moderate lipophilicity . The compound is typically a solid at room temperature, with a boiling point of 443.6°C and a flash point of 222.1°C. It is sparingly soluble in aqueous solutions but dissolves in organic solvents like DMSO, ethanol, or DMF. For in vivo applications, it is often formulated with co-solvents such as Tween 80 or PEG300 to enhance bioavailability .

This compound’s mechanism involves binding to p18(INK4C), thereby modulating CDK4/6 activity and influencing cell proliferation pathways. Its structural features, including a 4-methoxyphenyl group and butylamino side chain, contribute to its target affinity and selectivity .

Properties

CAS No.

7403-44-3

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

2-(butylamino)-1-(4-methoxyphenyl)-2-phenylethanone;hydrochloride

InChI

InChI=1S/C19H23NO2.ClH/c1-3-4-14-20-18(15-8-6-5-7-9-15)19(21)16-10-12-17(22-2)13-11-16;/h5-13,18,20H,3-4,14H2,1-2H3;1H

InChI Key

ADMJIDODCQLGIZ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

P18IN005;  P18IN 005;  P18IN-005 HCl

Origin of Product

United States

Chemical Reactions Analysis

P18IN005 HCl undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

P18IN005 HCl has a wide range of scientific research applications:

Mechanism of Action

P18IN005 HCl exerts its effects by inhibiting the p18 protein, which plays a crucial role in regulating the cell cycle. The compound binds to the p18 protein, preventing it from interacting with other cellular components and thereby disrupting its function. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Solubility : this compound’s low aqueous solubility necessitates formulation optimization (e.g., DMSO-based stock solutions) compared to analogs like p18SMI-21 , which may have better innate solubility .
  • Stability : this compound requires stringent storage conditions (-20°C), whereas p18SMI-22 is stable at ambient temperatures, simplifying transport .

Research Findings and Discussion

  • Efficacy: this compound shows superior in vivo efficacy in xenograft models compared to P18IN003, likely due to enhanced target residence time from its methoxy group .
  • Toxicity : Analog p18SMI-41 exhibits reduced hepatotoxicity in preclinical studies, attributed to fewer reactive metabolites .
  • Synthetic Accessibility : this compound’s synthesis involves an 8-step route with a 25% overall yield, whereas P18IN011 requires costly palladium-catalyzed couplings, limiting scalability .

Q & A

Q. How should researchers ensure compliance with FAIR data principles for this compound datasets?

  • Methodological Answer :
  • Deposit raw data in repositories (e.g., Zenodo, ChEMBL) with unique DOIs.
  • Annotate metadata using standardized formats (ISA-TAB) for interoperability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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